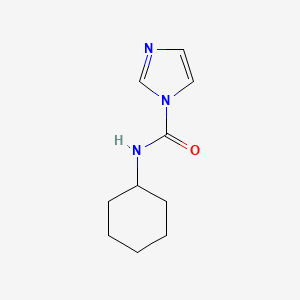![molecular formula C11H18O3 B11902933 (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate](/img/structure/B11902933.png)
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[24]heptane-5-carboxylate is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the oxidative dearomatization of a precursor compound, followed by a series of cyclization reactions under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently. The choice of industrial methods depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which (5R,6R)-Ethyl 6-(hydroxymethyl)spiro[2.4]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane-5-carboxylic acid, 6-(hydroxymethyl)-, ethyl ester: A closely related compound with similar structural features.
Spiropyrans: Compounds with a spirocyclic structure that exhibit photochromic properties.
Uniqueness
(5R,6R)-Ethyl 6-(hydroxymethyl)spiro[24]heptane-5-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl (5R,6R)-5-(hydroxymethyl)spiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-10(13)9-6-11(3-4-11)5-8(9)7-12/h8-9,12H,2-7H2,1H3/t8-,9+/m0/s1 |
Clé InChI |
HXISZSBJGBBAEX-DTWKUNHWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC2(CC2)C[C@H]1CO |
SMILES canonique |
CCOC(=O)C1CC2(CC2)CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


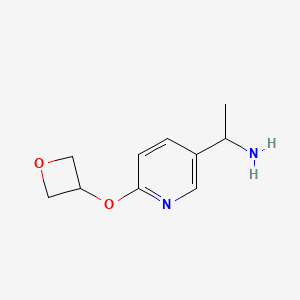
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)

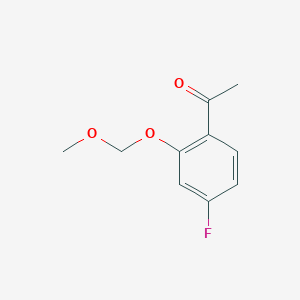
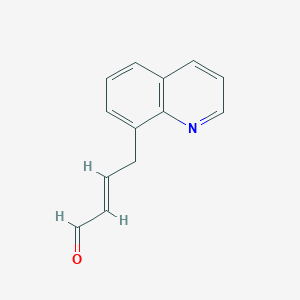
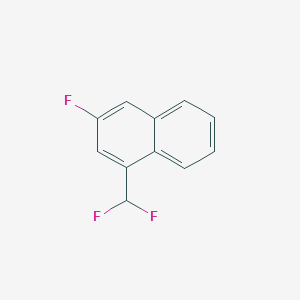

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
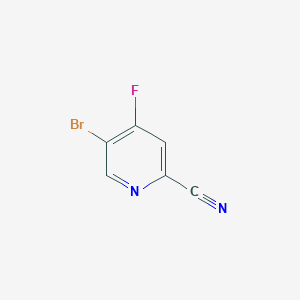
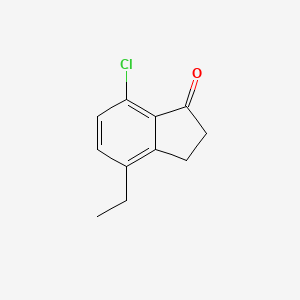
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)

